molecular formula C7H12IN3 B2376602 1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine CAS No. 2226181-75-3

1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B2376602
CAS No.: 2226181-75-3
M. Wt: 265.098
InChI Key: YVDRVQMGYFXNFZ-UHFFFAOYSA-N
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Description

1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C7H12IN3 and a molecular weight of 265.098 g/mol. This compound is characterized by the presence of an iodine atom, a pyrazole ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine or iodine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Iodo-2-propylpyrazol-3-yl)methanamine: Similar structure but with a propyl group instead of an isopropyl group.

    (5-Iodo-2-methylpyrazol-3-yl)methanamine: Contains a methyl group instead of an isopropyl group.

Uniqueness

1-[3-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to its analogs

Properties

IUPAC Name

(5-iodo-2-propan-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c1-5(2)11-6(4-9)3-7(8)10-11/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRVQMGYFXNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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